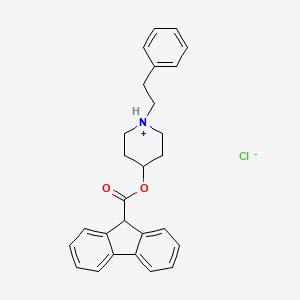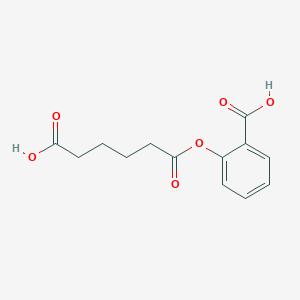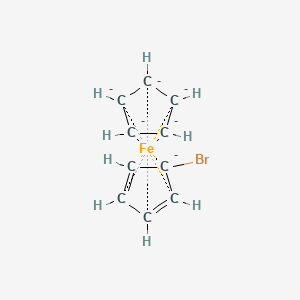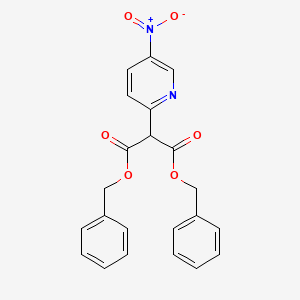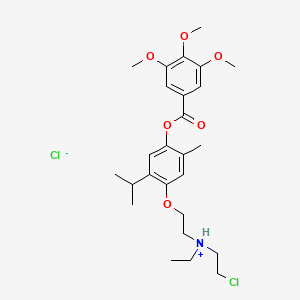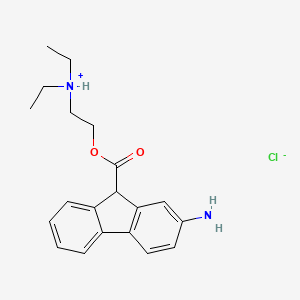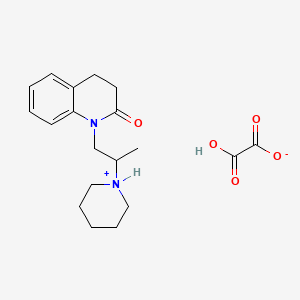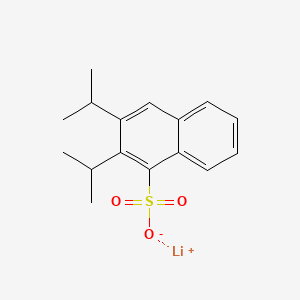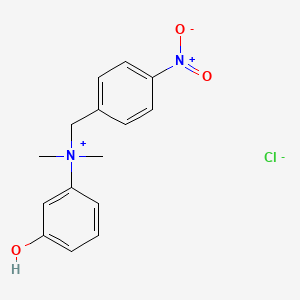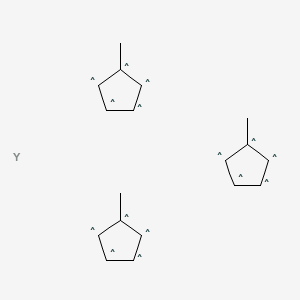
3',4'-Diaminobutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Diaminobutyrophenone: is an organic compound with the molecular formula C10H14N2O It is a derivative of butyrophenone, characterized by the presence of two amino groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Diaminobutyrophenone typically involves the reaction of 3,4-diaminophenyl with butanone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods: Industrial production of 3’,4’-Diaminobutyrophenone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Diaminobutyrophenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: 3’,4’-Diaminobutyrophenone is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes .
Industry: In industrial applications, 3’,4’-Diaminobutyrophenone can be used in the production of polymers, dyes, and other materials, contributing to advancements in material science .
Mechanism of Action
The mechanism by which 3’,4’-Diaminobutyrophenone exerts its effects involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-Diaminophenyl: A precursor in the synthesis of 3’,4’-Diaminobutyrophenone.
Butyrophenone: The parent compound from which 3’,4’-Diaminobutyrophenone is derived.
3,4-Diaminobenzophenone: A structurally similar compound with different functional groups.
Uniqueness: 3’,4’-Diaminobutyrophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3,4-diaminophenyl)butan-1-one |
InChI |
InChI=1S/C10H14N2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3,11-12H2,1H3 |
InChI Key |
QKADMSRJJMYFER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


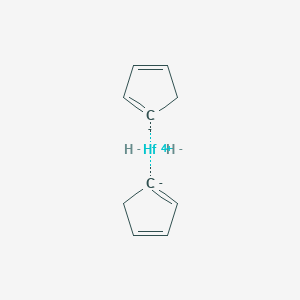

![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
